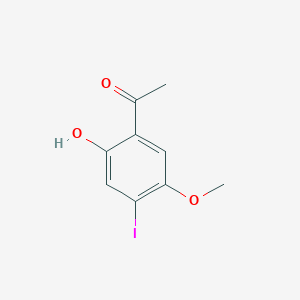
1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO3 This compound is characterized by the presence of a hydroxy group, an iodine atom, and a methoxy group attached to a phenyl ring, along with an ethanone moiety
准备方法
The synthesis of 1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-4-iodo-5-methoxybenzaldehyde.
Reaction Conditions: The aldehyde undergoes a nucleophilic addition reaction with an appropriate nucleophile, such as an organometallic reagent (e.g., Grignard reagent) to form the corresponding alcohol.
Oxidation: The intermediate alcohol is then oxidized to yield the desired ethanone compound. Common oxidizing agents include PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The iodine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., PCC, DMP), reducing agents (e.g., NaBH4, LiAlH4), and catalysts (e.g., Pd/C for coupling reactions). Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and oxidative stress.
For example, it may inhibit the activity of certain enzymes, leading to reduced production of reactive oxygen species and decreased inflammation.
相似化合物的比较
1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one:
2-Hydroxy-4-methoxyacetophenone: Similar structure but without the iodine atom, used in different synthetic and biological contexts.
The presence of the iodine atom in this compound makes it unique, as it can participate in specific reactions and may exhibit unique biological activities.
属性
分子式 |
C9H9IO3 |
|---|---|
分子量 |
292.07 g/mol |
IUPAC 名称 |
1-(2-hydroxy-4-iodo-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9IO3/c1-5(11)6-3-9(13-2)7(10)4-8(6)12/h3-4,12H,1-2H3 |
InChI 键 |
YTJCFEXCMHPVPE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1O)I)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














